BENGHE Foundational & Exploratory

Check Availability & Pricing

(2R,4R)-4-Hydroxy-2-Piperidinecarboxylic Acid:
Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

(2R,4R)-4-hydroxypiperidine-2-
Compound Name:

carboxylic acid
CAS No.: 1622-20-4

Cat. No.: B182098

Get Quote

Chemical Identity & Stereochemical Nomenclature

The molecule (2R,4R)-4-hydroxy-2-piperidinecarboxylic acid is a specific stereocisomer of 4-
hydroxypipecolic acid. Due to the presence of two chiral centers (C2 and C4) on the piperidine
ring, four stereoisomers exist. Accurate nomenclature is critical for experimental reproducibility,
as "cis" and "trans" designations depend on the reference frame (relative vs. absolute
configuration).

Synonym Mapping & Configuration

In the context of amino acid nomenclature (referencing Proline):
¢ (2S)-Pipecolic acid corresponds to the L-series.
¢ (2R)-Pipecolic acid corresponds to the D-series.

For the (2R,4R) isomer:
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e Absolute Configuration: (2R, 4R)

o Relative Configuration:trans

o The carboxyl group at C2 and the hydroxyl group at C4 are on opposite sides of the

piperidine ring plane (assuming the standard chair conformation where the bulky

carboxylate prefers the equatorial position, the (4R)-hydroxyl would be axial, or vice-versa

depending on substitution patterns, but the relationship is trans).

o Common Name:trans-4-Hydroxy-D-pipecolic acid.

Table 1: Stereochemical Designations of 4-Hydroxypipecolic Acid Isomers

CAS Number
Common . . . . .
IUPAC Name Configuration Series (GenericlSpeci
Name .
fic)
14228-16-1
(2R,4R)-4-
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hydroxy-2- trans-4-Hydroxy- o
S ) i ) Trans D Specific isomer
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. . often custom
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synthesized
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hydroxy-2- trans-4-Hydroxy- 14228-16-1
Trans L
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ylic acid
(2S,4R)-4-
hydroxy-2- cis-4-Hydroxy-L-
?/ , y , y .y Cis L 3099-54-5
piperidinecarbox pipecolic acid
ylic acid
(2R,4S)-4-
hydroxy-2- cis-4-Hydroxy-D- cl b 321744-26-7 (as
is
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ylic acid
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Structural Visualization

The following diagram illustrates the stereochemical relationships and the specific target
molecule.
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Figure 1: Stereochemical family tree of 4-hydroxypipecolic acid, highlighting the (2R,4R) target.

Synthesis & Production Protocols

Access to the specific (2R,4R) isomer is challenging via extraction from natural sources, as the
L-cis isomer ((2S,4R)) is the predominant natural form (e.g., in Acacia species). Therefore,
asymmetric chemical synthesis is the preferred route for high-purity production.

Core Synthetic Strategy: Ring-Closing Metathesis (RCM)

The most robust and scalable method for synthesizing (2R,4R)-4-hydroxypipecolic acid
involves the Ring-Closing Metathesis (RCM) of chiral vinylglycinol derivatives, followed by
stereoselective hydroxylation. This approach allows for the retention of chirality from the
starting material.

Experimental Protocol

Objective: Synthesis of (2R,4R)-4-hydroxypipecolic acid from D-Vinylglycinol.

Reagents:
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 Starting Material: N-Boc-D-Vinylglycinol (derived from D-Methionine or D-Glutamic acid).
o Catalyst: Grubbs' 2nd Generation Catalyst.
o Hydroxylation Reagents: lodine (

), Silver Acetate (
), Acetic Acid (

) (Woodward/Prevost conditions).
Step-by-Step Methodology:
e N-Allylation (Pre-RCM Setup):
o React N-Boc-D-vinylglycinol with allyl bromide and sodium hydride (
) in DMF at 0°C to install the N-allyl group.
o Result: N-Boc-N-allyl-D-vinylglycinol.
e Ring-Closing Metathesis (RCM):
o Dissolve the diene (0.05 M) in anhydrous dichloromethane (DCM).

o Add Grubbs' Il catalyst (5 mol%). Reflux for 12—24 hours under inert atmosphere (

).

o Mechanism:[1] The catalyst promotes the formation of the dehydropipecolic acid ring
(1,2,3,6-tetrahydropyridine core).

o Result: (R)-N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid ester.
o Stereoselective Hydroxylation (The Critical Step):

o Woodward Reaction (Cis-hydroxylation) vs. Prevost Reaction (Trans-hydroxylation).
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o To obtain the (2R,4R)-trans isomer from the intermediate, use a modified Prevost reaction
or Epoxidation/Ring Opening:

» Route A (Epoxidation): Treat the alkene with

-CPBA to form the epoxide. Due to the steric bulk of the N-Boc and C2-carboxyl groups,
epoxidation typically occurs anti to the C2 substituent.

= Route B (Ring Opening): Open the epoxide with hydroxide (or acetate followed by
hydrolysis). Nucleophilic attack on the epoxide in a chair-like transition state typically
yields the trans-diaxial product, which relaxes to the diequatorial or equilibrium
conformer.

o Note: Direct hydroboration-oxidation can also be tuned, but often yields mixtures. The
epoxidation route is more reliable for trans selectivity.

o Deprotection:
o Remove the N-Boc group using TFA/DCM (1:1).
o Hydrolyze any ester protecting groups using LiOH in THF/Water.

o Purification: lon-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino
acid.

Synthetic Workflow Diagram
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Figure 2: Synthetic pathway via Ring-Closing Metathesis (RCM) for high-purity isomer
production.

Pharmacological & Synthetic Utility[2][3][4][5][6][7]
[8]
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The (2R,4R) isomer is not merely a passive structural analog; it serves as a high-value chiral
scaffold for the synthesis of complex pharmaceutical agents, particularly NMDA receptor
antagonists and beta-lactamase inhibitors.

NMDA Receptor Antagonists (The Inversion Strategy)

Potent NMDA antagonists, such as CGS 19755 (Selfotel) and its derivatives, often possess a
cis-4-phosphonomethyl or cis-4-substituted configuration relative to the C2-carboxylate.

e The Role of (2R,4R): The trans-(2R,4R) isomer is the essential precursor for accessing cis-
(2R,4S) derivatives via

inversion.

e Mechanism:
o The (4R)-hydroxyl group of the trans isomer is activated (e.g., Mesylation or Tosylation).
o Anucleophile (e.g., Phosphite, Azide, or Tetrazole anion) attacks C4.
o Inversion of Configuration: The

displacement inverts the (4R) center to (4S), yielding the biologically active cis-(2R,4S)
product.

Critical Insight: Direct synthesis of the cis isomer is often less efficient than synthesizing the
trans isomer and inverting it, as the trans isomer is thermodynamically accessible via the

epoxidation/opening route described above.

Beta-Lactamase Inhibitors

Analogs of 4-hydroxypipecolic acid are structural homologs to the diazabicyclooctane core
found in Avibactam and Relebactam. The (2R,4R) scaffold provides a rigid template for
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positioning hydrogen-bond donors/acceptors to interact with the active site serine or lysine
residues of beta-lactamase enzymes (Classes A, C, and D).

Logic of Application Diagram
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Figure 3: Strategic application of the (2R,4R) isomer as a precursor for stereochemically

inverted active drugs.

Analytical Characterization

Verifying the identity of the (2R,4R) isomer requires distinguishing it from its three
stereoisomers. Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR ( -NMR) Signatures
The coupling constants (

) between protons on the piperidine ring are diagnostic of the relative stereochemistry (cis vs.
trans).
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e H2 Proton (alpha-proton):
o In the trans-(2R,4R) isomer, if the carboxylate is equatorial, H2 is axial.
o H4 (geminal to OH) configuration determines the splitting pattern.
e Coupling Constants (
values):
o Trans (2R,4R): Typically displays large diaxial coupling (

Hz) if H2 and H3_ax are diaxial, and specific couplings for H4 depending on its
axial/lequatorial preference.

o Differentiation: The cis isomer often shows smaller

values (axial-equatorial) for the H2-H3 relationship if the ring flips to accommodate the H-
bond, whereas the trans isomer is more rigid.

Optical Rotation
e Specific Rotation

: The (2R,4R) isomer (D-series) will exhibit a rotation opposite in sign to the naturally
occurring (2S,4R) L-cis isomer.

o Note: Exact values depend on solvent (H20 vs. HCI) and concentration. Always compare
against a certified standard or the enantiomer ((2S,4S)).

References
o Stereoselective Synthesis via RCM
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o NMDA Antagonist Activity & Structure
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e Enzymatic & Chemoenzymatic Approaches

o Journal of Organic Chemistry, 2008, 73(4), 1635-1638.[3] "Synthesis of novel enantiopure
4-hydroxypipecolic acid derivatives..."

e General Properties & CAS Data

o PubChem Compound Summary, CID 151907 (4-Hydroxypipecolic acid).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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